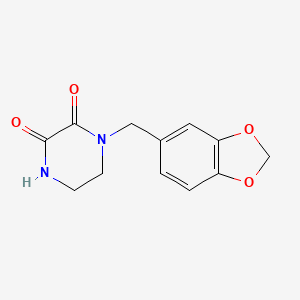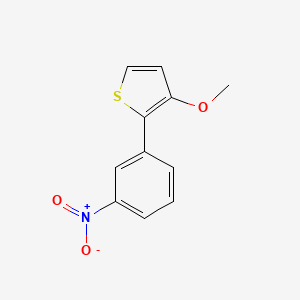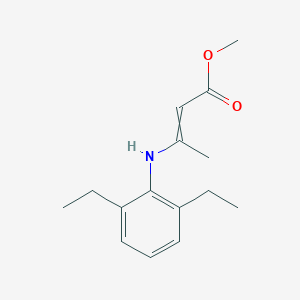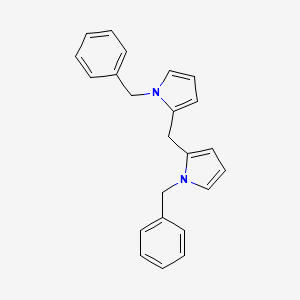
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- typically involves the reaction of 1,3-benzodioxole with piperazine derivatives under controlled conditions. One common method includes the use of ruthenium tetroxide (RuO4) as an oxidizing agent to facilitate the formation of the piperazinedione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like RuO4, the compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazinedione core.
Substitution: The benzodioxolylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: RuO4 is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Catalysts like palladium may be used in substitution reactions to enhance reaction rates and selectivity.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibenzylpiperazine: Another piperazine derivative with different substituents.
2,5-Piperazinedione: A simpler piperazinedione without the benzodioxolylmethyl group.
Uniqueness
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918428-81-6 |
|---|---|
Molekularformel |
C12H12N2O4 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C12H12N2O4/c15-11-12(16)14(4-3-13-11)6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,15) |
InChI-Schlüssel |
LUWOQAGGXIOZRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)

methanone](/img/structure/B12623973.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)



